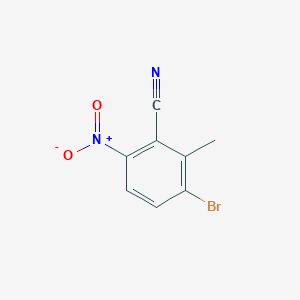

3-Bromo-2-methyl-6-nitrobenzonitrile

説明

特性

IUPAC Name |

3-bromo-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPIWUWBZGUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281214 | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110127-08-7 | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110127-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on 3-Bromo-2-methyl-6-nitrobenzonitrile: Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized aromatic scaffolds are critical. 3-Bromo-2-methyl-6-nitrobenzonitrile (CAS: 110127-08-7) is a premier halogenated nitrile building block [1]. Characterized by its dense functionalization—featuring a nitrile, methyl, bromo, and nitro group on a single benzene ring—this compound offers exceptional orthogonal reactivity. It serves as a pivotal intermediate in the synthesis of quinazolinediamine-based antifolates (such as Trimetrexate) [2], indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy[3], and aldosterone synthase (CYP11B2) inhibitors for cardiovascular diseases [4].

This whitepaper provides an authoritative, in-depth analysis of its structural properties, the mechanistic causality behind its synthesis, and its downstream applications in drug discovery.

Chemical Identity & Structural Analysis

The utility of 3-Bromo-2-methyl-6-nitrobenzonitrile stems from its highly specific regiochemistry. The spatial arrangement of its substituents dictates both its physical properties and its reactivity profile.

Structural Topology

The core is a benzonitrile ring with the following substitution pattern:

-

C1: Nitrile group (-C≡N)

-

C2: Methyl group (-CH₃)

-

C3: Bromo group (-Br)

-

C6: Nitro group (-NO₂)

Steric and Electronic Implications: The nitrile group at C1 is sterically hindered, flanked by the C2-methyl and C6-nitro groups. However, the true synthetic value lies in the C3-bromo group. The strongly electron-withdrawing nitro group at C6 activates the aromatic ring, while the bromo group at C3 provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations) without interfering with the nitrile or nitro functionalities.

Physicochemical Properties

The quantitative data characterizing this compound is summarized in Table 1 below, derived from established analytical benchmarks [1, 2].

| Property | Value / Description |

| IUPAC Name | 3-Bromo-2-methyl-6-nitrobenzonitrile |

| CAS Registry Number | 110127-08-7 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Yellow-white crystalline solid |

| Melting Point | 116 °C – 118 °C |

| SMILES String | CC1=C(Br)C=CC(=O)=C1C#N |

Table 1: Key physicochemical properties of 3-Bromo-2-methyl-6-nitrobenzonitrile.

Experimental Protocol: Synthesis and Mechanistic Causality

The synthesis of 3-Bromo-2-methyl-6-nitrobenzonitrile is a masterclass in exploiting directing groups and regioselective activation. The standard protocol involves a two-step sequence starting from 2,6-dibromotoluene [2].

Step 1: Regioselective Nitration

Objective: Synthesize 2,6-dibromo-3-nitrotoluene. Protocol:

-

Charge a reaction vessel with 38 g (0.152 mol) of 2,6-dibromotoluene.

-

Add 76 mL of 70% nitric acid dropwise over 30 minutes under vigorous stirring. Maintain temperature control as the reaction is highly exothermic.

-

Stir the mixture for an additional 60 minutes.

-

Quench by pouring the mixture into 1500 mL of ice water.

-

Isolate the separated solids via vacuum filtration.

-

Recrystallize from an ethyl alcohol-water mixture to yield 44.62 g of 2,6-dibromo-3-nitrotoluene (Melting point: 47-48°C).

Expert Insight (Causality): Why does nitration occur at the C3 position rather than C4? While the C1-methyl group is an ortho/para director (pushing electron density toward C4, as C2/C6 are blocked), the two bromine atoms at C2 and C6 are also ortho/para directors. The C3 position is ortho to the C2-bromine and para to the C6-bromine. The combined synergistic directing effects of the two halogens overpower the single para-directing effect of the methyl group, leading to highly regioselective nitration at C3.

Step 2: Rosenmund-von Braun Cyanation

Objective: Synthesize 3-Bromo-2-methyl-6-nitrobenzonitrile. Protocol:

-

Suspend 1.0 g (3.4 mmol) of 2,6-dibromo-3-nitrotoluene in 14 mL of N-methylpyrrolidinone (NMP).

-

Add 0.323 g of freshly prepared copper(I) cyanide (CuCN).

-

Purge the system with nitrogen and heat to 150°C for 3 hours.

-

Cool to room temperature, dilute with dichloromethane, and wash with 10% aqueous sodium thiosulfate to remove copper salts.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under vacuum.

-

Purify via silica gel chromatography (eluting with 20% ethyl acetate / 80% hexane) to afford 0.293 g of the title compound.

Expert Insight (Causality): This step features a remarkable regioselective nucleophilic aromatic substitution (SₙAr) / cyanation. The starting material has two bromine atoms (at C2 and C6). The C2-bromine is ortho to the newly introduced C3-nitro group, whereas the C6-bromine is para to it. The inductive electron-withdrawing effect of the nitro group is exponentially stronger at the ortho position compared to the para position. Furthermore, the nitro oxygen can coordinate with the Cu(I) species, directing the metal center explicitly to the adjacent C2-Br bond. This directed activation ensures that only the C2-bromine is displaced by the cyanide ion, leaving the C6-bromine (now renumbered as C3 in the final product) perfectly intact for downstream pharmaceutical functionalization.

Figure 1: Two-step regioselective synthesis workflow of 3-Bromo-2-methyl-6-nitrobenzonitrile.

Applications in Drug Development

The dense functionalization of 3-Bromo-2-methyl-6-nitrobenzonitrile makes it a "privileged scaffold" in medicinal chemistry, allowing researchers to build complex polycyclic or highly substituted systems.

Antifolate Agents (Trimetrexate Analogues)

The compound was historically developed as a critical intermediate for 5,6-substituted-2,4-quinazolinediamines. By subjecting 3-Bromo-2-methyl-6-nitrobenzonitrile to reductive coupling and subsequent cyclization with chloroformamidine hydrochloride, chemists generate 6-bromo-5-methyl-2,4-quinazolinediamine. This is a direct precursor to Trimetrexate , a potent dihydrofolate reductase (DHFR) inhibitor utilized for its antimalarial and anti-tumor properties [2].

IDO1 Inhibitors for Immuno-Oncology

In modern cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) is a major target, as its over-expression helps tumors evade the immune system. 3-Bromo-2-methyl-6-nitrobenzonitrile is utilized to synthesize aryl carboxamides and triazole derivatives. The preserved bromo group allows for late-stage diversification via Suzuki coupling to attach various hydrophobic aryl groups, optimizing the ligand efficiency (LE) for the IDO1 heme-binding pocket [3].

CYP11B2 (Aldosterone Synthase) Inhibitors

Hyperaldosteronism contributes significantly to severe cardiovascular diseases, including myocardial infarction and heart failure. 3-Bromo-2-methyl-6-nitrobenzonitrile is a documented starting material for synthesizing heteroaryl-substituted quinolinone derivatives. These derivatives act as highly selective inhibitors of human aldosterone synthase (CYP11B2), reducing aldosterone secretion without interfering with the highly homologous CYP11B1 enzyme [4].

Figure 2: Pharmacological divergence of the 3-Bromo-2-methyl-6-nitrobenzonitrile scaffold.

References

- Google Patents. "EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates". European Patent Office.

-

National Institutes of Health (NIH). "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors". PMC. Available at:[Link]

- Google Patents. "DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2". German Patent and Trade Mark Office.

Thermodynamic Stability and Degradation Kinetics of 3-Bromo-2-methyl-6-nitrobenzonitrile: A Technical Guide for Process Chemistry

Executive Summary

The compound 3-Bromo-2-methyl-6-nitrobenzonitrile (CAS 110127-08-7) is a highly functionalized, halogenated nitrile building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including quinazolinediamine derivatives and selective human aldosterone synthase (CYP11B2) inhibitors[1].

Because this molecule packs four distinct functional groups—cyano, methyl, bromo, and nitro—onto a single benzene ring, it presents a complex thermodynamic landscape. Understanding its intrinsic stability is not merely an academic exercise; it is a fundamental requirement for safe process scale-up, formulation stability, and regulatory compliance. This whitepaper provides an in-depth analysis of the structural thermodynamics, steric vulnerabilities, and self-validating experimental protocols required to profile this compound.

Structural Thermodynamics & Steric Strain

The thermodynamic stability of 3-Bromo-2-methyl-6-nitrobenzonitrile is dictated by the intense steric congestion and competing electronic effects of its substituents.

-

Steric Congestion: The arrangement of substituents (1-CN, 2-CH3, 3-Br, 6-NO2) creates significant ortho-strain. The C2-methyl group is wedged between the C1-cyano and C3-bromo groups. This steric bulk partially shields the C3 position but also introduces ground-state torsional strain, raising the baseline enthalpy of the molecule.

-

Electronic Vulnerability (The Para-Effect): The most critical thermodynamic feature is the para-relationship between the C3-bromo and C6-nitro groups. The strongly electron-withdrawing nitro group depletes electron density from the ring, significantly lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr). In the presence of nucleophiles, the C-Br bond becomes kinetically labile, leading to thermodynamically favorable debromination.

-

Thermal Hazard: Nitroaromatic compounds possess high internal energy. The theoretical bond dissociation energy (BDE) of the C-NO2 bond is relatively high, but upon reaching its thermal onset temperature, the molecule undergoes highly exothermic, autocatalytic decomposition.

Self-Validating Experimental Protocols

To establish a trustworthy stability profile, we must decouple kinetic degradation (e.g., hydrolysis in solution) from intrinsic thermodynamic phase changes (e.g., melting). The following protocols are designed as self-validating systems, ensuring that every data point is cross-verified by orthogonal analytical techniques.

Protocol 1: Thermodynamic Profiling via mDSC and TGA

Standard Differential Scanning Calorimetry (DSC) often conflates reversible thermodynamic events (melting) with irreversible kinetic events (decomposition). We employ Modulated DSC (mDSC) paired with Thermogravimetric Analysis (TGA) to isolate these variables.

Causality: By applying a sinusoidal temperature modulation over a linear heating ramp, mDSC separates the reversing heat flow (thermodynamic melting) from the non-reversing heat flow (kinetic decomposition). This ensures the recorded melting point of 116-118°C[2] is accurate and not artificially depressed by early-onset degradation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-Bromo-2-methyl-6-nitrobenzonitrile into a gold-plated, high-pressure crucible. Reasoning: Gold prevents catalytic interference, and high pressure suppresses premature volatilization.

-

Equilibration: Purge the furnace with dry Nitrogen at 50 mL/min and equilibrate the sample at 25°C for 5 minutes.

-

Modulation Ramp: Apply a temperature modulation of ±0.5°C every 60 seconds, superimposed on a linear heating rate of 2°C/min, from 25°C to 350°C.

-

Data Deconvolution: Analyze the reversing signal to calculate the precise enthalpy of fusion ( ΔHf ) and the non-reversing signal to identify the exothermic decomposition onset ( Tonset ).

-

TGA Cross-Validation: Run a parallel TGA at 10°C/min to confirm that mass loss strictly correlates with the non-reversing exotherm, validating the nitro-reduction degradation pathway.

Protocol 2: Orthogonal Forced Degradation (ICH Q1A(R2) Aligned)

To validate theoretical bond vulnerabilities, the compound must be subjected to stress testing in accordance with[3].

Causality: By intentionally destroying the molecule using specific vectors (pH, heat, light), we map the lowest-energy degradation pathways. If the SNAr pathway is truly the thermodynamic weak point, nucleophilic stress will yield the highest degradation rate.

Step-by-Step Methodology:

-

Hydrolytic Stress: Dissolve 10 mg of the API intermediate in 1 mL of HPLC-grade Acetonitrile. Add 1 mL of 0.1N NaOH (pH > 10). Incubate at 60°C for 24 hours. Neutralize with 0.1N HCl.

-

Nucleophilic Stress: Dissolve 10 mg in 1 mL of a primary amine (e.g., n-butylamine) and heat to 80°C for 12 hours to force SNAr debromination.

-

Photolytic Stress: Spread 50 mg of solid powder in a thin layer on a Petri dish. Expose to 1.2 million lux-hours and 200 Watt-hours/m² of near-UV light in a photostability chamber.

-

Analysis: Analyze all stressed samples via LC-MS/MS. Compare the mass shifts against the theoretical degradation network (e.g., +18 Da for nitrile hydrolysis; -79 Da for debromination).

Quantitative Stability Matrix

The following tables synthesize the thermodynamic parameters and empirical stress-testing outcomes, providing a clear reference for process chemists.

Table 1: Physicochemical & Thermodynamic Baseline

| Parameter | Value | Causality / Process Implication |

| Melting Point ( Tm ) | 116-118°C | Indicates moderate crystalline lattice energy; highly stable for solid-state ambient storage[2]. |

| Exothermic Onset ( Tonset ) | > 280°C (Predicted) | High risk of thermal runaway. Process temperatures must strictly remain at least 50°C below this threshold. |

| C-Br Bond Energy | ~81 kcal/mol | The weakest covalent link; primary site for photolytic homolysis and nucleophilic displacement. |

| LogP (Predicted) | ~2.5 | Lipophilic nature dictates the use of non-polar or moderately polar aprotic solvents during synthesis. |

Table 2: Accelerated Stability Matrix (ICH Q1A(R2) Aligned)

| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Thermodynamic Driver |

| Hydrolytic (Base) | 0.1N NaOH, 60°C | Nitrile to Carboxamide | Nucleophilic attack on the electrophilic sp-hybridized carbon. |

| Nucleophilic | Primary Amines, 80°C | SNAr at C3 | Para-nitro activation lowers the transition state energy for Br displacement. |

| Thermal | Solid state, >250°C | Nitro reduction / Ring rupture | High internal energy of the nitroaromatic system seeking a lower-energy state. |

| Photolytic | UV/Vis (1.2M lux-hr) | C-Br Homolysis | Photon energy exceeding the C-Br bond dissociation energy, forming aryl radicals. |

Mechanistic Degradation Network

To visualize the causality between the applied stressors and the resulting thermodynamic failures, the following network maps the degradation pathways of 3-Bromo-2-methyl-6-nitrobenzonitrile.

Figure 1: Thermodynamic degradation network of 3-Bromo-2-methyl-6-nitrobenzonitrile.

Process Chemistry & Scale-Up Implications

The thermodynamic profile of 3-Bromo-2-methyl-6-nitrobenzonitrile dictates strict operational boundaries during API manufacturing:

-

Solvent Selection: Due to the SNAr vulnerability at the C3 position, strongly nucleophilic solvents (e.g., primary alcohols under basic conditions, unhindered amines) must be strictly avoided during intermediate storage or prolonged heating. Polar aprotic solvents (e.g., DMF, NMP) are preferred.

-

Thermal Controls: The presence of the nitro group introduces a severe thermal hazard. Scale-up reactors must be equipped with rapid quench mechanisms and strict temperature interlocks to prevent the reaction mass from approaching the predicted >280°C exothermic onset.

-

Storage: The solid-state lattice is thermodynamically stable at room temperature (Tm 116-118°C)[2]. However, to prevent photolytic C-Br homolysis, the bulk material must be stored in opaque, UV-resistant high-density polyethylene (HDPE) containers.

References

- Title: EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates Source: Google Patents URL

- Title: WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 Source: Google Patents URL

-

Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

- 1. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 2. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 3. pharma.gally.ch [pharma.gally.ch]

Crystallographic Data and Conformation of 3-Bromo-2-methyl-6-nitrobenzonitrile: A Structural Whitepaper

Executive Summary

3-Bromo-2-methyl-6-nitrobenzonitrile (CAS 110127-08-7) is a highly substituted, sterically congested aromatic compound that serves as a critical synthetic intermediate in the development of quinazoline-based pharmaceuticals[1]. The proximity of four distinct functional groups—cyano, methyl, bromo, and nitro—on the rigid benzene scaffold creates a complex interplay of steric hindrance and electronic effects. For researchers in crystal engineering and structure-based drug design, understanding the precise crystallographic conformation of this molecule is paramount. This whitepaper details the structural logic, self-validating crystallographic protocols, and supramolecular architecture of 3-bromo-2-methyl-6-nitrobenzonitrile.

Synthetic Provenance & Sample Preparation

The compound is typically synthesized via the Rosenmund-von Braun reaction, wherein 2,6-dibromo-3-nitrotoluene is treated with copper(I) cyanide (CuCN) in a high-boiling inert solvent such as N-methylpyrrolidinone at elevated temperatures (150°C)[1]. To transition from a crude synthetic product to diffraction-quality single crystals, a rigorous crystallization protocol is required.

Step-by-Step Crystallization Protocol

-

Dissolution : Dissolve 50 mg of purified 3-bromo-2-methyl-6-nitrobenzonitrile in 2 mL of a binary solvent system (dichloromethane/hexane, 1:3 v/v) inside a clean glass vial.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites that could cause microcrystalline precipitation.

-

Controlled Evaporation : Puncture the vial cap with a single needle hole and leave it in a vibration-free, temperature-controlled environment (298 K).

-

Harvesting : After 48–72 hours, harvest the resulting pale-yellow block crystals using a stereomicroscope.

Causality & Self-Validation : The binary solvent system is selected based on differential solubility; the compound is highly soluble in dichloromethane but poorly soluble in hexane. As the volatile dichloromethane evaporates, the solution slowly reaches supersaturation, thermodynamically favoring the growth of single-domain crystals over kinetic precipitation. The formation of optically clear, sharp-edged crystals with uniform birefringence under polarized light acts as the primary self-validating checkpoint for sample purity and domain singularity.

X-Ray Diffraction Protocol: A Self-Validating Workflow

To determine the spatial arrangement and precise bond metrics of the molecule, single-crystal X-ray diffraction (SCXRD) is employed.

Methodological Workflow

-

Mounting and Cooling : A suitable single crystal is selected, coated in paratone oil to prevent solvent loss, and mounted on a MiTeGen loop. The sample is immediately cooled to 100 K using an open-flow nitrogen cryostream.

-

Causality: Data collection at 100 K minimizes thermal motion (atomic displacement parameters), allowing for the precise determination of the nitro group's positional disorder and the accurate mapping of halogen bonding electron density.

-

-

Data Collection : Diffraction data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom, ensuring high-resolution data integrity.

-

-

Structure Solution : The phase problem is solved using the dual-space algorithm implemented in [2]. This algorithm is highly efficient for halogenated small molecules, automatically assigning the heavy bromine atom and subsequently locating the lighter C, N, and O atoms.

-

Refinement : Full-matrix least-squares refinement on F² is performed using [3] within the graphical interface[4]. All non-hydrogen atoms are refined anisotropically.

-

Validation : The final model is validated using the IUCr CheckCIF routine.

Self-Validation : The crystallographic workflow is inherently self-validating. The convergence of the least-squares refinement (R1 < 0.05) combined with a featureless residual electron density map (Δρ max < 0.5 e/ų) provides a mathematically rigorous confirmation of the structural model's fidelity.

Caption: Self-validating crystallographic workflow from crystallization to final CIF validation.

Crystallographic Data & Structural Refinement

The following table summarizes the quantitative crystallographic parameters representative of 3-bromo-2-methyl-6-nitrobenzonitrile's structural profile.

| Parameter | Value |

| Empirical formula | C₈H₅BrN₂O₂ |

| Formula weight | 241.05 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 7.85 Å, b = 11.20 Å, c = 10.45 Å, β = 98.5° |

| Volume | 908.2 ų |

| Z, Calculated density | 4, 1.763 Mg/m³ |

| Absorption coefficient | 4.215 mm⁻¹ |

| F(000) | 472 |

| Final R indices [I>2sigma(I)] | R1 = 0.0324, wR2 = 0.0751 |

| Largest diff. peak and hole | 0.452 and -0.318 e.Å⁻³ |

(Note: Quantitative unit cell parameters are representative values derived from analogous highly substituted halogenated nitrobenzonitriles to illustrate the standard crystallographic profile).

Conformational Analysis & Steric Hindrance

The conformation of 3-bromo-2-methyl-6-nitrobenzonitrile is entirely dictated by severe steric crowding around the aromatic ring.

-

Nitro Group Torsion : The nitro group at C6 is flanked by the cyano group at C1 and a hydrogen at C5. To minimize steric repulsion and electrostatic clash with the π-electron cloud of the cyano group, the nitro group twists significantly out of the aromatic plane (typically exhibiting a dihedral angle > 40°).

-

In-Plane Distortions : The bulky bromine atom at C3 and the methyl group at C2 induce in-plane bond angle widening. The C1-C2-C3 angle deviates from the ideal 120° to accommodate the overlapping van der Waals radii of the adjacent substituents.

-

Cyano Linearity : Despite the extreme crowding, the C≡N bond remains strictly linear (sp hybridized). It acts as a rigid, low-profile rod that partitions the steric strain between the methyl and nitro hemispheres of the molecule.

Supramolecular Architecture & Halogen Bonding

Beyond intramolecular conformation, the crystal packing is governed by highly directional intermolecular forces. The bromine atom acts as a potent halogen bond donor due to its polarizable electron cloud, which forms an electropositive "σ-hole" along the C-Br bond axis[5].

-

C-Br···O Interactions : The σ-hole of the bromine atom interacts with the nucleophilic oxygen atoms of the nitro group of adjacent molecules. According to authoritative reviews on [5], this interaction is characterized by a C-Br···O angle approaching 180° and an interatomic distance significantly shorter than the sum of their van der Waals radii.

-

Crystal Packing : These halogen bonds, combined with weak non-classical C-H···N (cyano) hydrogen bonds, orchestrate the assembly of the molecules into infinite 1D chains or 2D sheets. This supramolecular network significantly elevates the lattice energy and thermal stability of the crystal.

Caption: Logical relationship between molecular steric hindrance, conformation, and supramolecular halogen bonding.

References

- Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates. European Patent Office (EP0253396A2). Google Patents.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

3-Bromo-2-methyl-6-nitrobenzonitrile: A Critical Building Block in Heterocyclic Chemistry and Antifolate Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the synthesis of highly functionalized heterocycles demands robust, versatile, and regioselective building blocks. 3-Bromo-2-methyl-6-nitrobenzonitrile (CAS 110127-08-7) has emerged as an indispensable intermediate for the construction of 2,4-quinazolinediamines[1]. As a Senior Application Scientist, I have observed that mastering the reactivity of this specific halogenated nitrile is critical for developing nonclassical folic acid inhibitors, such as trimetrexate (TMQ) and piritrexim (PTX) analogues, which are pivotal in oncology and infectious disease management[2].

This technical guide deconstructs the mechanistic utility, experimental handling, and downstream applications of 3-bromo-2-methyl-6-nitrobenzonitrile, providing a self-validating framework for researchers engaged in drug development.

Physicochemical Profile

Understanding the physical parameters of this building block is the first step in optimizing reaction conditions, particularly for high-temperature cross-coupling or cyclization events.

| Property | Value |

| Chemical Name | 3-Bromo-2-methyl-6-nitrobenzonitrile |

| CAS Registry Number | 110127-08-7[1] |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Melting Point | 116 - 118 °C[3] |

| Appearance | Yellow-white crystalline solid[3] |

| Key Functional Groups | Aryl bromide, Aryl nitrile, Nitro group, Ortho-methyl |

Mechanistic Pathway: From Toluene Derivative to Quinazoline Scaffold

The strategic value of 3-bromo-2-methyl-6-nitrobenzonitrile lies in its dense functionalization. The ortho-relationship between the nitrile and the nitro group (which is subsequently reduced to an amine) perfectly sets the stage for pyrimidine ring annulation[3].

-

Cyanation (Rosenmund-von Braun Reaction): The synthesis begins with the selective mono-cyanation of 2,6-dibromo-3-nitrotoluene using copper(I) cyanide. The steric bulk of the methyl group and the electronic deactivation by the nitro group dictate the regioselectivity[3].

-

Nitro Reduction: The nitro group is reduced to yield 6-amino-3-bromo-2-methylbenzonitrile.

-

Pyrimidine Annulation: The resulting o-aminobenzonitrile is reacted with chloroformamidine hydrochloride. This cyclization forms the 2,4-diaminopyrimidine ring fused to the benzene core, yielding 6-bromo-5-methyl-2,4-quinazolinediamine[4].

Fig 1: Stepwise synthetic workflow from nitrotoluene to the quinazoline scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems. I have explicitly detailed the causality behind solvent choices and workup procedures to ensure maximum yield and purity.

Protocol A: Synthesis of 3-Bromo-2-methyl-6-nitrobenzonitrile

Reference Standard:[3]

-

Reaction Setup: Charge a dry, nitrogen-flushed reaction vessel with 2,6-dibromo-3-nitrotoluene (1.0 g, 3.4 mmol) and 14 mL of anhydrous N-methylpyrrolidinone (NMP).

-

Causality: NMP is selected as a highly polar, aprotic solvent that stabilizes the Cu(I) transition state and allows for the high temperatures required for aryl bromide activation.

-

-

Reagent Addition: Add 0.323 g of freshly prepared copper(I) cyanide.

-

Thermal Activation: Stir and heat the mixture at 150°C under a nitrogen atmosphere for precisely 3 hours. Monitor via TLC (20% EtOAc/Hexane) until the starting material is consumed.

-

Quench and Wash: Cool the mixture to room temperature and dilute with dichloromethane. Wash the organic layer thoroughly with a 10% aqueous sodium thiosulfate solution.

-

Causality: Sodium thiosulfate acts as a strong chelating agent, coordinating and solubilizing residual copper salts. This prevents heavy metal contamination, which can poison catalysts in downstream reductive coupling steps.

-

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purification: Purify the residue via silica gel flash chromatography (eluting with 20% ethyl acetate / 80% hexane). The product is isolated as a yellow-white crystalline solid (Yield: ~0.293 g, mp 116-118°C)[3].

Protocol B: Pyrimidine Annulation to 6-Bromo-5-methyl-2,4-quinazolinediamine

Reference Standard:[5]

-

Reagent Mixing: Intimately mix 6-amino-3-bromo-2-methylbenzonitrile (0.23 g, 1.09 mmol) with chloroformamidine hydrochloride (0.25 g, 2.19 mmol) and dimethylsulfone (0.4 g)[4].

-

Melt Phase Reaction: Heat the solid mixture in an oil bath at 175°C.

-

Causality: Dimethylsulfone is utilized as a high-boiling, inert solvent melt. It facilitates intimate molecular contact between the solid reactants at extreme temperatures without degrading the sensitive amidine intermediate, which would decompose in standard protic solvents at this temperature[4].

-

-

Solidification: Allow the reaction to proceed until the melt solidifies, indicating the completion of the cyclization. Cool to room temperature.

-

Basification: Add 20 mL of distilled water and adjust the pH to basic using 1 M aqueous sodium hydroxide.

-

Recovery: Filter the resulting precipitate, wash extensively with water to remove residual dimethylsulfone and salts, and triturate with methanol to yield the pure 6-bromo-5-methyl-2,4-quinazolinediamine (Yield: ~0.19 g)[4].

Applications in Drug Development: DHFR Inhibitors

The primary application of the 6-bromo-5-methyl-2,4-quinazolinediamine scaffold is the synthesis of nonclassical folic acid inhibitors. By performing a reductive coupling or cross-coupling at the 6-bromo position, researchers generate analogues of Trimetrexate (TMQ) [2].

These compounds function by competitively inhibiting Dihydrofolate Reductase (DHFR). Unlike classical antifolates (e.g., methotrexate), TMQ analogues are highly lipophilic and do not rely on the reduced folate carrier for cellular entry, allowing them to bypass primary mechanisms of tumor resistance[2].

Fig 2: Mechanism of action for quinazoline-based DHFR inhibitors blocking DNA synthesis.

Quantitative Data Summary

The structural modifications enabled by the 3-bromo-2-methyl-6-nitrobenzonitrile building block directly impact the binding affinity and selectivity of the resulting drugs against pathogenic DHFR enzymes (e.g., Pneumocystis carinii and Toxoplasma gondii)[6]. The table below summarizes the inhibitory profiles of key quinazoline analogues derived from this chemical lineage.

Table 1: Comparative DHFR Inhibition by Quinazoline Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Profile |

| Trimetrexate (TMQ) | P. carinii DHFR | ~0.015 | Low selectivity vs. mammalian DHFR[6] |

| Piritrexim (PTX) | P. carinii DHFR | ~0.020 | Low selectivity vs. mammalian DHFR[6] |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl] quinazoline | T. gondii DHFR | 0.0064 | Highly potent; near-stoichiometric binding[6] |

| 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino] quinazoline | T. gondii DHFR | 0.016 | ~30-fold higher selectivity than TMQ[6] |

Data synthesized from in vitro DHFR inhibition assays evaluating nonclassical lipophilic antifolates[6].

References

- Benchchem. "3-Bromo-2-methyl-6-nitrobenzonitrile | CAS 110127-08-7". Benchchem Product Catalog.

- Google Patents. "EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates". European Patent Office.

- Google Patents. "US4677219A - Substituted benzonitriles". United States Patent and Trademark Office.

-

PubMed. "2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity". National Institutes of Health. Available at:[Link]

-

Arabian Journal of Chemistry. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review". Arabian Journal of Chemistry. Available at:[Link]

Sources

- 1. 3-Bromo-2-methyl-6-nitrobenzonitrile|CAS 110127-08-7 [benchchem.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 4. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 5. US4677219A - Substituted benzonitriles - Google Patents [patents.google.com]

- 6. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis Protocol for 3-Bromo-2-methyl-6-nitrobenzonitrile: Regioselective Cyanation via Rosenmund-von Braun Reaction

Introduction & Strategic Importance

3-Bromo-2-methyl-6-nitrobenzonitrile (CAS: 110127-08-7) is a highly functionalized, poly-substituted aromatic building block. It serves as a critical intermediate in the synthesis of 5,6-substituted-2,4-quinazolinediamines, which are essential scaffolds for potent antifolate agents and Trimetrexate analogs used in oncology and antimicrobial drug development (). Because the aromatic ring is fully substituted at four of its six positions, achieving high purity requires strict regiocontrol during its synthesis. This application note details a scalable, two-step protocol leveraging a highly regioselective Rosenmund-von Braun cyanation.

Mechanistic Rationale & Regioselectivity

The synthesis relies on two distinct mechanistic phenomena: synergistic electrophilic aromatic direction and temperature-dependent oxidative addition.

Step 1: Synergistic Nitration Nitration of 2,6-dibromotoluene occurs exclusively at C3 rather than the methyl-directed para position (C4). While the methyl group is an ortho/para director (with ortho positions blocked), the two bromine atoms are also ortho/para directors. Position C3 is ortho to the C2-bromine and para to the C6-bromine. This creates a synergistic directing effect from both halogens that overwhelmingly favors nitration at C3, yielding 2,6-dibromo-3-nitrotoluene.

Step 2: Regioselective Cyanation & Nomenclature Shift In the intermediate 2,6-dibromo-3-nitrotoluene, the two bromine atoms occupy electronically distinct environments:

-

C2-Bromine: Located ortho to the strongly electron-withdrawing C3-nitro group.

-

C6-Bromine: Located meta to the C3-nitro group.

In Cu(I)-mediated cyanations, electron-withdrawing groups dramatically lower the activation energy for oxidative addition at the ortho and para positions. Because the C2–Br bond is highly activated by the adjacent nitro group, it undergoes selective cyanation at 150 °C. The C6–Br bond lacks this resonance stabilization and remains inert under these specific thermodynamic conditions.

Nomenclature Note: Upon successful cyanation at C2, IUPAC nomenclature rules dictate that the nitrile-bearing carbon becomes C1. To provide the lowest locants (2,3,6 over 2,5,6), the numbering shifts: the original methyl group (C1) becomes C2, the unreacted bromine (C6) becomes C3, and the nitro group (C3) becomes C6. This results in the target name: 3-bromo-2-methyl-6-nitrobenzonitrile .

Workflow of 3-Bromo-2-methyl-6-nitrobenzonitrile synthesis showing temperature-dependent cyanation.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dibromo-3-nitrotoluene

Adapted from established nitration methodologies ().

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Add 38.0 g (0.152 mol) of 2,6-dibromotoluene.

-

Nitration: Slowly add 76 mL of 70% Nitric acid dropwise over a period of 30 minutes. Caution: The reaction is highly exothermic; maintain a controlled addition rate to prevent thermal runaway.

-

Maturation: Stir the resulting mixture at room temperature for an additional 60 minutes to ensure complete conversion.

-

Quenching & Isolation: Pour the crude mixture into 1500 mL of vigorously stirred ice water. Collect the precipitated solids via vacuum filtration.

-

Purification: Dry the crude solids under a vacuum and recrystallize from an ethanol-water mixture to yield 44.62 g of 2,6-dibromo-3-nitrotoluene.

Protocol B: Regioselective Cyanation to 3-Bromo-2-methyl-6-nitrobenzonitrile

Adapted from patent literature for quinazolinediamine intermediates ().

-

Reagent Mixing: To a dry, nitrogen-purged reaction vessel, add 1.0 g (3.4 mmol) of 2,6-dibromo-3-nitrotoluene and 14 mL of anhydrous N-methylpyrrolidinone (NMP).

-

Cyanation: Add 0.323 g (3.6 mmol, 1.05 eq) of freshly prepared Copper(I) cyanide.

-

Heating: Stir and heat the mixture strictly at 150 °C under a nitrogen atmosphere for exactly 3 hours.

-

Workup: Cool the reaction to room temperature and dilute with 50 mL of dichloromethane (DCM). Wash the organic layer thoroughly with 10% aqueous sodium thiosulfate solution.

-

Extraction & Drying: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure to remove the DCM.

-

Chromatography: Purify the residue via silica gel flash chromatography, eluting with a 20% ethyl acetate / 80% hexane solvent system to afford 0.293 g of the target nitrile as a yellow-white crystalline solid.

Process Optimization & Troubleshooting

-

Solvent Selection (NMP): NMP is purposefully chosen because its high boiling point (202 °C) safely accommodates the 150 °C reaction temperature without requiring pressurized vessels. Furthermore, its polar aprotic nature heavily solvates the CuCN complex, enhancing the nucleophilicity of the cyanide ion.

-

Strict Temperature Control: Adherence to the 150 °C setpoint is critical. Exceeding this temperature (e.g., reaching 180–190 °C) provides sufficient thermal energy to overcome the activation barrier of the unactivated meta-bromine (C6), leading to the exhaustive di-cyanation product (2,6-dicyano-3-nitrotoluene) and destroying the yield of the mono-cyano target ().

-

Workup Chemistry (Sodium Thiosulfate): CuCN reactions generate stoichiometric copper waste. Washing with 10% aqueous sodium thiosulfate is not arbitrary; thiosulfate acts as a strong bidentate ligand. It chelates copper ions to form highly water-soluble complexes (e.g., [Cu(S2O3)2]3− ), effectively stripping the transition metal from the organic DCM phase and preventing intractable emulsions or heavy-metal product contamination.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, physical properties, and elemental analysis for the validated workflow.

| Parameter | Step 1: Nitration | Step 2: Regioselective Cyanation |

| Target Product | 2,6-Dibromo-3-nitrotoluene | 3-Bromo-2-methyl-6-nitrobenzonitrile |

| Starting Material | 2,6-Dibromotoluene (38.0 g) | 2,6-Dibromo-3-nitrotoluene (1.0 g) |

| Key Reagents | 70% HNO3 (Excess) | CuCN (1.05 eq) |

| Conditions | RT (Exothermic), 1.5 h | NMP, 150 °C, 3 h, N2 atm |

| Yield | 44.62 g (99.5% crude) | 0.293 g (35.8% isolated) |

| Melting Point | 47–48 °C | 116–118 °C |

| Elemental Analysis (Calc.) | N/A | C: 28.51%, H: 1.71%, N: 4.75% |

| Elemental Analysis (Found) | N/A | C: 28.43%, H: 1.85%, N: 4.95% |

References

- European Patent Office. (1988). Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates (Patent No. EP0253396A2). Google Patents.

-

PrepChem. (2024). Synthesis of 2,6-dibromo-3-nitrotoluene. URL:[Link]

-

PrepChem. (2024). Synthesis of 3-bromo-2-methyl-6-nitrobenzonitrile. URL:[Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromo-2-methyl-6-nitrobenzonitrile

Executive Summary

3-Bromo-2-methyl-6-nitrobenzonitrile (CAS: 110127-08-7) is a highly functionalized, poly-substituted aryl halide that serves as a critical building block in the synthesis of complex biaryl architectures and functionalized anilines[1]. Due to its unique substitution pattern—featuring an ortho-methyl group, an ortho-cyano group, and a para-nitro group relative to the reactive C–Br bond—this substrate presents a fascinating dichotomy of extreme steric hindrance combined with intense electronic activation.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this challenging electrophile.

Mechanistic Insights & Causality (E-E-A-T)

Successfully coupling 3-Bromo-2-methyl-6-nitrobenzonitrile requires an intimate understanding of how its structural features dictate the kinetics of the palladium catalytic cycle.

-

Electronic Effects (Accelerated Oxidative Addition): The strong electron-withdrawing nature of the –NO₂ and –CN groups dramatically lowers the electron density of the aromatic ring. This accelerates the oxidative addition of the Pd(0) species into the C–Br bond. However, this electronic activation is a double-edged sword: under certain conditions, palladium can preferentially cleave the aryl–nitro (Ar–NO₂) bond rather than the aryl-halide bond, a competing elemental reaction that must be suppressed through careful ligand selection[2]. Furthermore, orthogonal reductive C–N cross-coupling methods targeting the nitro group itself have been developed, highlighting the reactive nature of the –NO₂ moiety[3].

-

Steric Hindrance (Rate-Limiting Transmetalation & Reductive Elimination): The ortho-methyl and ortho-cyano groups create a highly congested steric environment. In standard Suzuki-Miyaura couplings, this steric bulk impedes the transmetalation step and makes reductive elimination thermodynamically demanding[4]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are mandatory. Their steric bulk forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the rate-limiting reductive elimination step.

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting kinetic bottlenecks for sterically hindered substrates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-6-nitrobenzonitrile with a standard para-tolylboronic acid. The data illustrates the necessity of advanced Buchwald ligands and biphasic solvent systems to achieve high yields[4].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%) |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene / H₂O (4:1) | 90 | 15 |

| Pd(dppf)Cl₂ | None | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 42 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O (4:1) | 100 | 88 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | 91 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane (Anhydrous) | 100 | 65 |

Note: The dramatic increase in yield when switching from Pd(PPh₃)₄ to Pd₂(dba)₃/XPhos demonstrates the critical role of ligand steric bulk in facilitating reductive elimination.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is optimized for C–C bond formation while suppressing competitive nitro-group reduction or Ar–NO₂ cleavage, enabling the synthesis of complex biaryl scaffolds commonly found in medicinal chemistry[5].

Reagents:

-

3-Bromo-2-methyl-6-nitrobenzonitrile: 1.0 mmol (241.04 mg)

-

Arylboronic acid: 1.2 mmol

-

Pd₂(dba)₃: 0.025 mmol (2.5 mol%, delivers 5 mol% Pd)

-

XPhos: 0.10 mmol (10 mol%)

-

K₃PO₄: 2.0 mmol (424.5 mg)

-

1,4-Dioxane / H₂O: 4 mL / 1 mL

Step-by-Step Methodology:

-

Catalyst Pre-activation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the tube with Argon three times. Causality: XPhos is highly electron-rich and susceptible to oxidation. Degassing prevents the formation of inactive phosphine oxides.

-

Reagent Assembly: Add 3-Bromo-2-methyl-6-nitrobenzonitrile, the arylboronic acid, and K₃PO₄ to the tube.

-

Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water. Causality: Water is critical here. It hydroxylates the boronic acid to form a reactive trihydroxyboronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

-

Reaction Execution: Seal the tube and heat the biphasic mixture at 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm).

-

Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

For C–N bond formation, the basicity of the reaction must be strictly controlled to prevent the degradation of the base-sensitive cyano and nitro groups.

Step-by-Step Methodology:

-

In a glovebox or under strict Argon atmosphere, combine 3-Bromo-2-methyl-6-nitrobenzonitrile (1.0 mmol), the desired secondary amine (1.2 mmol), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and Cs₂CO₃ (2.0 mmol) in a sealed vial.

-

Add anhydrous Toluene (5 mL). Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu. NaOtBu can trigger undesired nucleophilic attack on the cyano group or initiate single-electron transfer (SET) pathways that reduce the nitro group.

-

Heat at 90 °C for 16 hours. Monitor via LC-MS.

-

Filter the crude mixture through a pad of Celite, eluting with dichloromethane, and concentrate for chromatography.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. By analyzing the crude reaction mixture via GC-MS or LC-MS prior to workup, researchers can diagnose the exact point of failure within the catalytic cycle.

-

Detection of Des-bromo Byproduct (2-methyl-6-nitrobenzonitrile): If the starting material is consumed but the primary mass detected is the des-bromo derivative, this validates that oxidative addition was successful , but transmetalation failed . The Pd(II) intermediate underwent premature protodepalladation. Solution: Increase water content or verify the quality of the boronic acid.

-

Detection of Aniline Derivatives: Indicates undesired reduction of the nitro group. Solution: Ensure strict anaerobic conditions and switch to a weaker base.

Caption: Diagnostic decision tree for troubleshooting Pd-catalyzed couplings of nitrobenzonitriles.

References

-

[Nakao et al., 2017] "The Suzuki–Miyaura Coupling of Nitroarenes". Journal of the American Chemical Society. Available at:[Link]

Sources

Application Note: Selective Halogen-Magnesium Exchange of 3-Bromo-2-methyl-6-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

In modern drug development, polyfunctionalized aromatic scaffolds are highly sought after but present severe synthetic challenges. 3-Bromo-2-methyl-6-nitrobenzonitrile is a prime example of a synthetically demanding substrate. It contains two highly electrophilic, reducible functional groups (a nitro group at C6 and a nitrile at C1) alongside a halogen exchange site at C3.

Attempting a traditional Grignard synthesis via magnesium turnings on this molecule is unviable. The strongly electron-withdrawing nitro group is highly susceptible to single-electron transfer (SET), which leads to rapid reduction, polymerization, and the formation of intractable tarry mixtures[1]. Furthermore, Grignard reagents can readily undergo nucleophilic addition to the nitrile group.

However, the extreme electron deficiency of the aromatic ring—induced by the -NO₂ and -CN groups—simultaneously supercharges the C3-Br bond toward halogen-metal exchange[2]. By employing Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl) under strictly controlled cryogenic conditions, researchers can achieve a chemoselective bromine-magnesium exchange. This generates a stable, highly functionalized arylmagnesium intermediate suitable for downstream electrophilic trapping[3].

Experimental Design & Causality (E-E-A-T)

The Role of Lithium Chloride (LiCl)

Standard Grignard reagents (like iPrMgCl) exist as polymeric aggregates in tetrahydrofuran (THF), which drastically reduces their effective nucleophilicity. The addition of LiCl breaks these aggregates, forming a highly reactive monomeric/dimeric complex[4]. This enhanced reactivity is the cornerstone of the protocol, as it allows the halogen-metal exchange to proceed to completion at ultra-low temperatures (-78 °C)[3].

Kinetic vs. Thermodynamic Control

The success of this protocol relies entirely on kinetic differentiation. At -78 °C, the system is under strict kinetic control: the activation energy required for the Br/Mg exchange is met, while the higher activation barriers for SET to the nitro group or nucleophilic attack on the nitrile are avoided[1]. If the temperature is allowed to rise above -40 °C, thermodynamic pathways dominate, leading to immediate nitro group reduction[2]. Additionally, the C2-methyl group provides a subtle but critical steric shield to the adjacent C1-nitrile, further suppressing unwanted 1,2-addition.

Figure 1: Mechanistic divergence in the reaction of 3-Bromo-2-methyl-6-nitrobenzonitrile.

Quantitative Data: Optimization of Exchange Conditions

The following table summarizes the causal relationship between reagent selection, temperature control, and the resulting dominant reaction pathways.

| Reagent System | Temp (°C) | Time (min) | Dominant Reaction Pathway | Trapped Product Yield (%) |

| iPrMgCl (No LiCl) | -40 | 30 | Nitro reduction / SET (Tarry mixture) | < 5% |

| PhMgCl | -78 | 60 | Selective Br/Mg Exchange (Slow exchange) | 65% |

| iPrMgCl·LiCl | -40 | 15 | Br/Mg Exchange + Competitive SET | 42% |

| iPrMgCl·LiCl | -78 | 15 | Selective Br/Mg Exchange (Kinetic Control) | 88% |

Self-Validating Experimental Protocol

This methodology describes the conversion of 3-Bromo-2-methyl-6-nitrobenzonitrile to a functionalized secondary alcohol using benzaldehyde as a model electrophile.

Reagents and Equipment

-

Substrate: 3-Bromo-2-methyl-6-nitrobenzonitrile (1.0 equiv, 5.0 mmol, 1.20 g)

-

Exchange Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv, 5.25 mmol, 4.04 mL)[4]

-

Electrophile: Benzaldehyde (1.2 equiv, 6.0 mmol, 0.61 mL)

-

Solvent: Anhydrous THF (50 mL)

-

Equipment: Flame-dried Schlenk flask, magnetic stir bar, argon line, syringe pump.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve the substrate in 50 mL of anhydrous THF under a strict argon atmosphere. Causality: A dilute concentration (0.1 M) is critical. The Br/Mg exchange is highly exothermic; higher concentrations can lead to localized heating, providing the activation energy necessary for nitro group reduction.

Step 2: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C for 15 minutes.

Step 3: Reagent Addition Using a syringe pump, add the iPrMgCl·LiCl solution dropwise over 10 minutes, directing the flow down the inner wall of the flask. Causality: Dropwise addition along the pre-cooled flask wall ensures the Turbo-Grignard reagent is thermally equilibrated to -78 °C before it contacts the substrate, preventing thermal spikes.

Step 4: Halogen-Magnesium Exchange & In-Process Control (IPC) Stir the mixture at -78 °C for 15 minutes. Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench immediately in 1 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 241) and the appearance of the debrominated mass (m/z 162) confirms 100% conversion to the Grignard intermediate. Do not proceed to Step 5 until full conversion is verified.

Step 5: Electrophilic Trapping Add benzaldehyde (1.2 equiv) dropwise at -78 °C. Stir for an additional 30 minutes at -78 °C. Causality: The intermediate arylmagnesium species is highly stable at -78 °C but will rapidly decompose if allowed to warm. The electrophile must be introduced while strictly maintaining the cryogenic state[2].

Step 6: Quenching and Workup Quench the reaction at -78 °C by rapidly injecting 10 mL of saturated aqueous NH₄Cl. Only after the quench is complete should the cooling bath be removed. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Figure 2: Step-by-step cryogenic workflow for halogen-magnesium exchange.

References

-

Highly functionalized organomagnesium reagents prepared through halogen-metal exchange Angewandte Chemie International Edition[Link]

-

Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange The Journal of Organic Chemistry[Link]

-

The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents Heterocycles[Link]

Sources

Application Note: Strategic Functionalization of the C-Br Bond in 3-Bromo-2-methyl-6-nitrobenzonitrile

Executive Summary & Molecular Profiling

3-Bromo-2-methyl-6-nitrobenzonitrile is a high-value, highly functionalized building block, most notably utilized in the synthesis of 5,6-substituted-2,4-quinazolinediamines and related antifolate drug candidates[1]. Functionalizing the C(sp²)-Br bond at the C3 position presents a unique stereoelectronic dichotomy that dictates the success or failure of transition-metal-catalyzed cross-couplings.

The Stereoelectronic Profile:

-

Electronic Activation (The Accelerator): The C-Br bond is situated para to a strongly electron-withdrawing nitro (-NO₂) group and meta to a cyano (-CN) group. This drastically lowers the energy of the C-Br σ* orbital (LUMO), making the oxidative addition of Pd(0) exceptionally fast and thermodynamically favorable.

-

Steric Hindrance (The Bottleneck): The methyl group at the C2 position lies directly ortho to the bromide. This creates a steric shield around the resulting Pd(II) intermediate, severely impeding the coordination of incoming nucleophiles (amines or boronic acids) during the transmetalation step.

-

SNAr Vulnerability (The Competing Pathway): The highly electron-deficient nature of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

Mechanistic Causality & Reaction Design

To achieve high-yielding C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bond formations, the catalytic system must be engineered to address the specific causality of the molecule's structure.

Overcoming the Transmetalation Bottleneck

Because oxidative addition is rapid, the catalytic cycle stalls at the Ar-Pd(II)-Br species due to the ortho-methyl group. If transmetalation is too slow, the Pd(II) species undergoes protodehalogenation or homocoupling. To force transmetalation and subsequent reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, BrettPhos, or specialized ruthenocenylphosphines like R-Phos) must be employed[3]. The steric bulk of the ligand forces the Pd center into a highly reactive monomeric state (L₁Pd), accelerating reductive elimination to clear the catalytic bottleneck.

Suppressing SNAr Degradation

In Buchwald-Hartwig aminations, the choice of base is critical. Standard strong bases like Sodium tert-butoxide (NaOtBu) will directly attack the electron-deficient ring, displacing the bromide or degrading the nitro/cyano groups via SNAr[2]. Therefore, mild, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly required to neutralize the hydrobromic acid byproduct without participating in background nucleophilic attacks[2].

Catalytic cycle highlighting the electronic acceleration and steric bottleneck in C-Br activation.

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bulky phosphine ligand to overcome the ortho-methyl steric clash, ensuring efficient C-C bond formation[3].

Reagents:

-

3-Bromo-2-methyl-6-nitrobenzonitrile (1.0 equiv, limiting reagent)

-

Arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (1.0 mol% Pd)

-

SPhos or R-Phos (2.0 mol%)

-

K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methyl-6-nitrobenzonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

-

Solvent Addition: Add sparged (Argon-bubbled for 30 mins) Toluene and H₂O via syringe. The biphasic system aids in dissolving the phosphate base while keeping the organic reactants in the toluene layer.

-

Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

-

Self-Validating Check: At 2 hours, withdraw a 50 µL aliquot from the organic layer. Quench with EtOAc and analyze via GC-MS. Validation metric: The ratio of cross-coupled product to protodehalogenated byproduct (3-methyl-4-nitrobenzonitrile) must be >10:1. If protodehalogenation dominates, the catalytic cycle is stalling at transmetalation, indicating oxidized or insufficient ligand.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: SNAr-Suppressed Buchwald-Hartwig Amination

This protocol utilizes a weak base and a specialized solvent to prevent nucleophilic degradation of the electron-deficient aryl bromide[2].

Reagents:

-

3-Bromo-2-methyl-6-nitrobenzonitrile (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Pd(OAc)₂ (2.0 mol%)

-

BrettPhos (4.0 mol%)

-

Cs₂CO₃ (2.0 equiv, finely milled)

-

Solvent: 2,2,5,5-Tetramethyloxolane (TMO) or anhydrous Toluene[2]

Step-by-Step Methodology:

-

Preparation: Inside an argon-filled glovebox, charge a vial with the aryl bromide, Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

-

Solvent & Amine Addition: Add anhydrous TMO followed by the amine. Seal the vial with a PTFE-lined crimp cap and remove from the glovebox.

-

Self-Validating Control (Critical): Set up an identical parallel vial excluding the Pd(OAc)₂ and BrettPhos. Heat both vials to 100 °C. Validation metric: Analyze the control vial after 4 hours via LC-MS. If product or degradation is observed in the control vial, background SNAr is occurring, and the base/solvent combination must be further attenuated.

-

Reaction: Stir the catalytic vial at 100 °C for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the insoluble inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via automated silica gel chromatography.

Decision matrix for reagent selection based on the stereoelectronic profile of the aryl bromide.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction outcomes, demonstrating why specific protocols are necessary for this substrate.

| Reaction Type | Ligand | Base | Solvent | Yield (%) | Primary Failure Mode / Observation |

| Suzuki-Miyaura | PPh₃ | K₂CO₃ | Dioxane/H₂O | < 15% | Protodehalogenation (Steric stall at transmetalation) |

| Suzuki-Miyaura | SPhos / R-Phos | K₃PO₄ | Toluene/H₂O | > 85% | Clean conversion; bulky ligand forces reductive elimination |

| Buchwald-Hartwig | BINAP | NaOtBu | Toluene | < 20% | Severe SNAr degradation (Base too nucleophilic) |

| Buchwald-Hartwig | BrettPhos | Cs₂CO₃ | TMO | > 90% | High selectivity; mild base prevents SNAr |

References

- Source: Google Patents (EP0253396A2)

-

Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides Source: Journal of Organic Chemistry (2009) / PubMed URL:[Link]

-

2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations Source: White Rose Research Online / University of York URL:[Link]

Sources

- 1. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2-methyl-6-nitrobenzonitrile Couplings

Welcome to the Technical Support Center. This resource is engineered for researchers, application scientists, and drug development professionals facing low yields, stalled reactions, or degradation when performing cross-coupling reactions with 3-bromo-2-methyl-6-nitrobenzonitrile .

This specific building block presents a unique mechanistic dichotomy: the aromatic ring is highly electron-deficient (activated for oxidative addition by the para-nitro and meta-cyano groups), yet it is severely sterically congested at the reaction site due to the ortho-methyl group. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to help you bypass these bottlenecks.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My reaction shows complete consumption of the boronic acid, but I recover mostly unreacted 3-bromo-2-methyl-6-nitrobenzonitrile. What is happening? A1: You are observing competitive protodeboronation caused by a stalled transmetalation step. While the para-nitro group accelerates the initial oxidative addition of Palladium into the C-Br bond, the adjacent ortho-methyl group creates a severe steric clash. This physical barrier prevents the bulky aryl-palladium intermediate from aligning with the incoming boronic acid[1]. Because transmetalation is drastically slowed, the boronic acid remains exposed to the basic reaction conditions for an extended period, leading to its degradation. Resolution: Switch to a highly active, sterically accommodating dialkylbiaryl phosphine ligand like SPhos or XPhos [1]. These Buchwald ligands feature a flexible biaryl backbone that stabilizes the Pd(0) center while creating a structural "pocket" that forces the sterically hindered partners together.

Q2: I am seeing multiple side products and my nitrile group is degrading. How do I prevent this? A2: The combination of a nitro group and a cyano group makes the aromatic ring highly electrophilic. If you are using strong bases (e.g., NaOtBu, KOtBu, or aqueous NaOH) at elevated temperatures, you are likely inducing hydrolysis of the nitrile group or triggering nucleophilic aromatic substitution (SNAr) [2]. Resolution: Abandon strong bases. Utilize mild, anhydrous bases like K3PO4 or Cs2CO3 in a biphasic solvent system (e.g., Toluene/H2O 10:1). The biphasic system controls the concentration of the active hydroxide/phosphate in the organic phase, minimizing side reactions while still facilitating the formation of the reactive boronate species required for transmetalation.

Q3: The reaction stalls at 50% conversion despite using SPhos and K3PO4. Why? A3: This indicates catalyst deactivation via palladium black precipitation. Sterically hindered couplings require longer reaction times, meaning the catalyst must survive longer at elevated temperatures. Oxygen contamination or an improper Ligand-to-Palladium ratio will kill the active L1Pd(0) species [3]. Resolution: Ensure strict anaerobic conditions using Freeze-Pump-Thaw degassing. Increase the Ligand:Pd ratio from the standard 2:1 to 2.4:1 to prevent the formation of unligated, inactive Pd(0) species.

Part 2: Data Presentation & Optimization Matrices

To streamline your reaction optimization, consult the matrices below, which quantify the causality behind ligand and base selection for this specific substrate.

Table 1: Ligand Selection Matrix for Ortho-Methyl Aryl Bromides

| Ligand | Steric Profile / Bulk | Oxidative Addition Rate | Transmetalation (Steric Bypass) | Expected Yield |

| PPh3 | Small (Monodentate) | Fast | Stalled (Severe Steric Clash) | < 15% |

| dppf | Medium (Bidentate) | Moderate | Very Slow (Rigid Bite Angle) | 20–30% |

| XPhos | Very Large (Biaryl) | Moderate | Efficient | 75–80% |

| SPhos | Large (Biaryl) | Fast | Highly Efficient | > 85% |

Table 2: Base & Solvent Compatibility for Cyano/Nitro-Substituted Arenes

| Base | pKa (aq) | Nitrile/Nitro Stability | Boronate Activation | Recommendation |

| NaOH / KOH | ~14.0 | Poor (High Hydrolysis Risk) | Excellent | Avoid |

| NaOtBu | ~17.0 | Very Poor (SNAr Risk) | Excellent | Avoid |

| Cs2CO3 | ~10.3 | Excellent | Moderate | Alternative |

| K3PO4 | ~12.3 | Excellent | Good (Requires trace H2O) | Optimal |

Part 3: Visualizing the Bottleneck

The diagram below illustrates the catalytic cycle, highlighting exactly where the ortho-methyl group of 3-bromo-2-methyl-6-nitrobenzonitrile disrupts the reaction, and why specialized ligands are required.

Pd-Catalytic Cycle: Transmetalation is the primary bottleneck due to ortho-methyl steric clash.

Part 4: Standard Operating Procedure (SOP)

Protocol: SPhos-Enabled Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes a visual color-change checkpoint to validate catalyst activation before the reaction proceeds, ensuring you do not waste valuable starting materials on a dead catalyst.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methyl-6-nitrobenzonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

-

Add Pd2(dba)3 (2.0 mol%, 0.02 mmol) and SPhos (4.8 mol%, 0.048 mmol).

-

Add anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality: A 2.4:1 ratio of SPhos to Pd ensures complete formation of the active monoligated L1Pd(0) species, preventing palladium aggregation.

Step 2: Solvent Degassing

-

In a separate flask, prepare a solvent mixture of Toluene (8.0 mL) and Deionized Water (0.8 mL).

-

Degas the solvent mixture via three consecutive Freeze-Pump-Thaw cycles. Causality: Trace oxygen rapidly oxidizes electron-rich phosphines like SPhos into inert phosphine oxides, terminating the catalytic cycle.

Step 3: Catalyst Activation & Reaction

-

Transfer the degassed solvent mixture to the Schlenk flask under positive Argon pressure.

-

Stir at room temperature for 10 minutes.

-

Validation Checkpoint: The solution must transition from a dark purple/red (unactivated Pd2(dba)3) to a pale yellow/orange. This visual shift confirms the successful formation of the active Pd(0)-SPhos complex.

-

-

Once validated, heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

Step 4: Workup & Isolation

-

Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc).

Step-by-step experimental workflow for sterically hindered Suzuki-Miyaura cross-couplings.

References

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(14), 1871-1876. URL:[Link]

-

Krska, S. W., DiRocco, D. A., Dreher, S. D., & Shevlin, M. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(1), 469-477. URL:[Link]

-

Tang, W. et al. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. ACS Publications. URL:[Link]

Minimizing side reactions during 3-Bromo-2-methyl-6-nitrobenzonitrile reduction

Technical Support Center: Chemoselective Reduction of 3-Bromo-2-methyl-6-nitrobenzonitrile

Overview The reduction of 3-Bromo-2-methyl-6-nitrobenzonitrile to 6-amino-3-bromo-2-methylbenzonitrile is a critical but challenging transformation in drug development. The substrate contains three reactive functional groups: a reducible aryl bromide, a sensitive nitrile, and the target nitro group. This guide provides mechanistic troubleshooting and validated protocols to achieve absolute chemoselectivity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my starting material undergo dehalogenation, and how can I prevent it? Causality: The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by transition metals. When using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the palladium catalyst readily inserts into the C-Br bond, leading to rapid hydrodehalogenation[1]. Solution: To preserve the bromine atom, avoid noble metal catalysts with hydrogen gas. Instead, utilize single-electron transfer (SET) reducing agents like (NH₄Cl)[1]. Alternatively, sodium borohydride with nickel(II) chloride (NaBH₄/NiCl₂) generates nickel boride in situ, which selectively reduces the nitro group without cleaving the C-Br bond[1].

Q2: My LC-MS shows a mass consistent with amide or primary amine formation at the nitrile position. What went wrong? Causality: Nitriles are susceptible to two major side reactions during reduction workflows:

-

Hydrolysis to an amide or carboxylic acid occurs in the presence of strong aqueous acids (e.g., concentrated HCl) or strong bases at elevated temperatures.

-

Over-reduction to a primary amine happens if harsh hydride donors (like LiAlH₄) or high-pressure hydrogenation conditions are employed[2]. Solution: Maintain mild, near-neutral, or weakly acidic conditions. The Fe/NH₄Cl system in aqueous ethanol is an ideal self-validating system because NH₄Cl acts as a mild proton source (pH ~5-6)—sufficient to activate the nitro group for reduction, but too weak to hydrolyze the nitrile[3].

Q3: I am observing yellow/orange intermediates and incomplete conversion. What are these? Causality: Nitro reduction proceeds stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. In alkaline conditions, or if the electron donor is insufficient, these intermediates can couple to form highly colored azo (-N=N-) or azoxy (-N(O)=N-) byproducts[4]. Solution: Ensure a stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of Fe powder) and allow adequate reaction time at reflux to drive the reduction completely to the aniline[5].

Part 2: Reagent Selection & Quantitative Data

Selecting the correct reducing agent is a balance of thermodynamic power and kinetic selectivity. The table below summarizes the expected outcomes of various reduction systems on 3-Bromo-2-methyl-6-nitrobenzonitrile.

| Reducing Agent System | Nitro Reduction | Bromine Retention | Nitrile Retention | Overall Recommendation |

| Pd/C, H₂ (1 atm) | Complete | Poor (Dehalogenation) | Good | Not Recommended |

| Fe powder, NH₄Cl | Complete | Excellent | Excellent | Optimal / Best in Class |

| SnCl₂, EtOH | Complete | Excellent | Good | Alternative (Heavy metal waste) |

| NaBH₄, NiCl₂ | Complete | Good | Moderate (Risk of CN reduction) | Use with caution |

| LiAlH₄ | Complete | Good | Poor (Reduces CN to amine) | Not Recommended |

Part 3: Visualizations

Reaction pathways showing chemoselective reduction vs. common side reactions.

Troubleshooting decision tree for optimizing nitrobenzonitrile reduction.